6-Oxohexanoic acid

Catalog No.
S599041
CAS No.
928-81-4
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxohexanoic acid

CAS Number

928-81-4

Product Name

6-Oxohexanoic acid

IUPAC Name

6-oxohexanoic acid

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c7-5-3-1-2-4-6(8)9/h5H,1-4H2,(H,8,9)

InChI Key

PNPPVRALIYXJBW-UHFFFAOYSA-N

SMILES

C(CCC(=O)O)CC=O

Synonyms

6-oxohexanoic acid

Canonical SMILES

C(CCC(=O)O)CC=O

The exact mass of the compound 6-Oxohexanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Oxohexanoic acid, also known as adipic semialdehyde, is a six-carbon aliphatic chain bearing both a terminal carboxylic acid and an aldehyde group. This orthogonal bifunctionality makes it a highly valuable procurement target for advanced polymer synthesis, biocatalytic cascade engineering, and bioconjugation workflows. Unlike symmetrical diacids or diols, its distinct reactive termini allow for stepwise, chemoselective modifications without the need for extensive protecting group chemistry. It is a critical intermediate in the bio-based production of nylon precursors like 6-aminocaproic acid, serves as an efficient monomer for room-temperature multicomponent polymerizations, and functions as a stable, non-cleavable linker precursor in antibody-drug conjugates (ADCs)[1].

Procuring generic C6 substitutes such as adipic acid, 1,6-hexanediol, or caprolactone fails to replicate the distinct reactivity profile of 6-oxohexanoic acid. Adipic acid requires high-temperature polycondensation for polymer synthesis and energy-intensive, ATP/NADPH-dependent enzymatic reduction to participate in amination cascades [1]. Caprolactone, while useful for standard polycaprolactone (PCL) synthesis, lacks the pendent reactivity necessary for room-temperature multicomponent functionalization. Substituting 6-oxohexanoic acid with 6-hydroxyhexanoic acid similarly disrupts oxidation-state-dependent pathways, as the hydroxyl group cannot undergo direct reductive amination or Passerini reactions. For applications requiring orthogonal reactivity at opposite ends of a C6 chain, exact procurement of 6-oxohexanoic acid is strictly necessary to avoid rate-limiting pre-oxidation or reduction steps.

Room-Temperature Multicomponent Polymerization vs. High-Temperature Polycondensation

6-Oxohexanoic acid enables the synthesis of highly functionalized polycaprolactone (PCL) analogues via Passerini multicomponent polymerization (P-MCP) at room temperature. When reacted with various isocyanides in dichloromethane (2 M concentration, 48 h), it yields amorphous polymers with tunable glass transition temperatures (Tg). In contrast, utilizing adipic acid for aliphatic polyester or polyamide synthesis typically requires polycondensation temperatures exceeding 200 °C and vacuum conditions to drive off water. Furthermore, standard ring-opening polymerization of caprolactone does not allow for the single-step incorporation of diverse pendent groups (e.g., alkene, alkyne, or PEG groups) that 6-oxohexanoic acid readily accepts during the P-MCP process [1].

Evidence DimensionPolymerization conditions and functionalization capability
Target Compound DataRoom temperature (25 °C), single-step pendent group incorporation via P-MCP
Comparator Or BaselineAdipic acid (requires >200 °C polycondensation) / Caprolactone (limited single-step functionalization)
Quantified Difference>175 °C reduction in polymerization temperature with orthogonal functionalization
Conditions2 M monomer concentration in CH2Cl2, 48 hours, room temperature

Enables the energy-efficient synthesis of advanced, functionalized biodegradable polymers that are inaccessible via standard caprolactone or adipic acid routes.

Direct Amination Efficiency in Biocatalytic Nylon Precursor Synthesis

In the bio-based production of nylon precursors, 6-oxohexanoic acid (adipic semialdehyde) serves as the direct substrate for ω-transaminases, achieving rapid conversion to 6-aminocaproic acid (6-ACA). Biocatalytic cascades starting from adipic acid require an initial, rate-limiting reduction step catalyzed by carboxylic acid reductases (CARs), which necessitates ATP and NADPH regeneration and often limits overall cascade efficiency. By directly procuring 6-oxohexanoic acid, researchers bypass the CAR bottleneck, enabling direct amination with transaminases (kcat = 0.1–1.2 s–1 for adipaldehyde/semialdehyde analogs) to achieve up to 95% conversion to 6-ACA in optimized systems [1].

Evidence DimensionBiocatalytic cascade efficiency and cofactor dependency
Target Compound DataDirect transamination to 6-ACA (up to 95% conversion, no ATP/NADPH required for this step)
Comparator Or BaselineAdipic acid (requires CAR-mediated reduction, consuming ATP and NADPH)
Quantified DifferenceElimination of 1 enzymatic step and 2 high-energy cofactors
ConditionsPurified ω-transaminases, amine donor (e.g., L-Ala or L-Glu), pH 7.0-7.4

Procuring the semialdehyde directly isolates the transamination variable in metabolic engineering, drastically simplifying assay conditions and reducing cofactor costs.

Non-Cleavable Linker Precursor for Antibody-Drug Conjugates (ADCs)

In the synthesis of non-cleavable antibody-drug conjugates (ADCs), 6-oxohexanoic acid serves as a critical aliphatic spacer, specifically utilized to generate modified MMAF-C5-COOH drug-linker conjugates. While traditional maleimidocaproyl (MC) linkers are highly effective, they rely on maleimide-thiol chemistry which can be susceptible to retro-Michael deconjugation in systemic circulation. Procuring 6-oxohexanoic acid provides an orthogonal bifunctional C6 spacer: the carboxylic acid allows standard amide coupling to payloads like monomethyl auristatin F (MMAF), while the terminal aldehyde enables highly stable, permanent covalent attachment to antibody lysine residues via reductive amination. This yields a non-cleavable ADC that must be internalized and degraded within the lysosome to release the active payload, minimizing off-target systemic toxicity[1].

Evidence DimensionLinker stability and conjugation chemistry in ADC design
Target Compound Data6-Oxohexanoic acid (enables permanent secondary amine linkage via reductive amination)
Comparator Or BaselineMaleimidocaproyl (MC) linkers (rely on thiol-maleimide adducts)
Quantified DifferenceElimination of thiol-exchange liabilities while maintaining the 5-carbon spacer length
ConditionsLysosomal degradation required for payload release (non-cleavable mechanism)

Procuring this specific bifunctional spacer allows ADC developers to bypass maleimide instability while maintaining the validated C5 spacer length used in successful MMAF conjugates.

Synthesis of Functionalized Biodegradable Polyesters

Utilizing 6-oxohexanoic acid in Passerini multicomponent polymerizations allows for the production of polycaprolactone (PCL) analogues with tunable thermal properties and pendent functional groups, bypassing the extreme polycondensation temperatures required when using adipic acid [1].

Biocatalytic Production of Nylon-6 Precursors

Serving as the direct substrate for transaminase-mediated amination to produce 6-aminocaproic acid, 6-oxohexanoic acid bypasses the rate-limiting and cofactor-heavy carboxylic acid reductase (CAR) step required when starting from adipic acid [2].

Development of Non-Cleavable Antibody-Drug Conjugates

Acting as the bifunctional C5-COOH spacer in the synthesis of modified MMAF linkers, 6-oxohexanoic acid enables stable reductive amination to antibody lysines to prevent premature systemic payload release associated with traditional maleimide linkers [3].

Physical Description

Solid

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

928-81-4

Wikipedia

6-oxohexanoic acid

Dates

Last modified: 08-15-2023

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